

Spectral Data Analysis of 2-bromo-N,N-diphenylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-bromo-N,N-diphenylaniline**

Cat. No.: **B1287648**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-bromo-N,N-diphenylaniline** (also known as 2-bromotriphenylamine). Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from closely related analogs and foundational spectroscopic principles to present a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectral Data

The following tables summarize the predicted and analogous spectral data for **2-bromo-N,N-diphenylaniline**. This data is compiled from spectral information for the closely related compound, 2-bromo-N-phenylaniline, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **2-bromo-N,N-diphenylaniline**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.60	dd	~8.0, 1.5	H-6' (proton ortho to bromine)
~7.40 - 7.20	m	-	Aromatic protons
~7.10	td	~7.5, 1.5	H-4' (proton para to bromine)
~7.00 - 6.80	m	-	Aromatic protons

Predicted data is based on the analysis of 2-bromo-N-phenylaniline and standard chemical shift tables.

Table 2: Predicted ^{13}C NMR Spectral Data for **2-bromo-N,N-diphenylaniline**

Chemical Shift (δ , ppm)	Assignment
~147	C-N (quaternary)
~145	C-N (quaternary, phenyl rings)
~133	C-Br (quaternary)
~130 - 120	Aromatic carbons
~115	C-2' (carbon bearing bromine)

Predicted data is based on the analysis of 2-bromo-N-phenylaniline and standard chemical shift tables.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-bromo-N,N-diphenylaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	C-H stretching (aromatic)
1600 - 1450	Strong	C=C stretching (aromatic)
1320 - 1250	Strong	C-N stretching (aromatic amine)
750 - 700	Strong	C-H out-of-plane bending (aromatic)
~600	Medium	C-Br stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-bromo-N,N-diphenylaniline**

m/z	Relative Intensity	Assignment
323/325	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
244	Moderate	[M - Br] ⁺
167	Moderate	[C ₁₂ H ₉ N] ⁺ (Diphenylamine fragment)
166	High	[C ₁₂ H ₈ N] ⁺ (Carbazole-like fragment)

Experimental Protocols

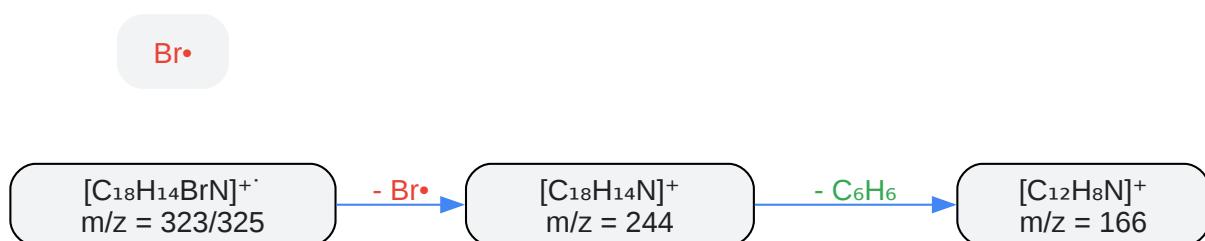
The following are detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

A sample of **2-bromo-N,N-diphenylaniline** (10-20 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would

be recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts would be referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy


The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid **2-bromo-N,N-diphenylaniline** sample would be placed on a diamond attenuated total reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The electron energy would be set to 70 eV. The mass analyzer would scan a mass range of m/z 50-500.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of **2-bromo-N,N-diphenylaniline** under electron ionization.

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation of **2-bromo-N,N-diphenylaniline**.

- To cite this document: BenchChem. [Spectral Data Analysis of 2-bromo-N,N-diphenylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1287648#2-bromo-n-n-diphenylaniline-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com